

Comparative Analysis of Transannular Interactions: C8 vs. C10 Medium Rings

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Compound of Interest

Compound Name: Diethyl 5-oxocyclooctane-1,1-dicarboxylate
CAS No.: 274255-51-5
Cat. No.: B1297599

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Executive Summary

Context: In drug discovery, medium-sized rings (8–11 members) occupy a unique chemical space between common rings (5–6 members) and macrocycles (>12 members). They are historically termed "difficult" due to entropic barriers in synthesis and high enthalpy from strain.

Core Thesis: This guide compares Cyclooctane (C8) and Cyclodecane (C10) systems, demonstrating that while both exhibit significant Prelog Strain (transannular steric interaction), their relaxation pathways differ fundamentally. C8 systems predominantly relax via 1,5-transannular interactions to form bicyclo[3.3.0] scaffolds, whereas C10 systems access a broader manifold, including 1,5- and 1,6-interactions, leading to decalin (bicyclo[4.4.0]) and hydroazulene (bicyclo[5.3.0]) architectures. **Impact:** Understanding these interactions allows medicinal chemists to exploit transannular strain as a driving force for stereoselective synthesis of complex polycyclic cores, rather than viewing it solely as a synthetic liability.

Thermodynamic Landscape: The Physics of Strain

The "Medium Ring" effect is defined by the inability of the ring to adopt a strain-free chair conformation (like cyclohexane). The strain is composite, but Transannular (Prelog) Strain is the distinguishing feature of C8 and C10.

Table 1: Comparative Strain Analysis (C8 vs. C10)

Feature	Cyclooctane (C8)	Cyclodecane (C10)
Dominant Conformation	Boat-Chair (BC)	Boat-Chair-Boat (BCB)
Total Strain Energy	-9.6 – 10.0 kcal/mol	-12.0 – 14.0 kcal/mol
Strain Source: Prelog	High: H(C1)	Severe: Intra-ring H
	H(C4/C5) repulsion	H repulsion (6 interactions)
Strain Source: Pitzer	Moderate torsional strain	Moderate torsional strain
Strain Source: Baeyer	Low (angles ~116°)	Low (angles ~116°)
Relaxation Pathway	Collapses to Bicyclo[3.3.0]octane	Collapses to Bicyclo[4.4.0]decane

Technical Insight:

- C8 (Cyclooctane): The boat-chair conformation minimizes eclipsing but forces severe transannular repulsion between hydrogens at C1, C3, C5, and C7. This proximity (approx. 2.0 Å) activates transannular hydride shifts.
- C10 (Cyclodecane): The BCB conformation is chemically unique. It possesses "intra-annular" hydrogens that are forced into the ring center, creating a dense steric core. This makes C10 kinetically stable to formation but thermodynamically primed for transannular collapse.

Reactivity Profiles: Transannular Interactions as Synthetic Tools[1]

Transannular interactions are not just static steric clashes; they are reactive channels. When an electrophile is generated on the ring, the transannular nucleophile (often a hydride or a

-bond) is spatially closer than external reagents.

A. Transannular Hydride Shifts

This is the "signature" reaction of medium rings. A carbocation generated at C1 abstracts a hydride from across the ring, moving the cation to a more stable position or setting up a cyclization.

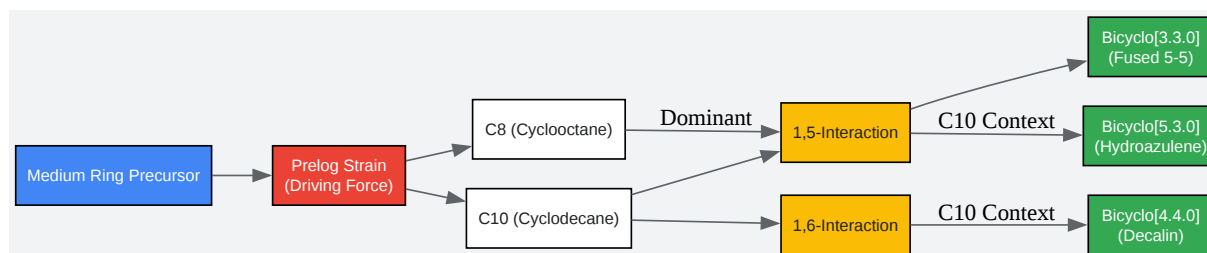
- C8 Pathway: A cation at C1 triggers a 1,5-hydride shift.
 - Result: The cation moves to C5. If followed by bond formation, this yields the cis-bicyclo[3.3.0]octane system (common in terpene synthesis).
- C10 Pathway: A cation at C1 can trigger a 1,5-hydride shift OR a 1,6-hydride shift.
 - Result: This diversity allows access to both decalin (6,6-fused) and hydroazulene (5,7-fused) systems depending on the specific conformer reacting.

B. Transannular Cyclization (The "Zipper" Effect)

Reaction of an epoxide or alkene within the ring releases the Prelog strain by forming a transannular bond.

Visualization: Transannular Logic Flow

The following diagram illustrates the decision matrix for a chemist handling these rings.



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Caption: Mechanistic divergence of transannular collapse in C8 vs C10 systems.

Experimental Protocol: Acid-Catalyzed Transannular Epoxide Opening

This protocol is a self-validating system designed to quantify transannular efficiency. It uses an epoxide as the electrophilic trigger.

Objective: Convert cyclooctene epoxide or cyclodecene epoxide into their respective bicyclic alcohols via transannular hydride shift/cyclization.

Reagents & Equipment[2]

- Substrate: 1,2-Epoxycyclooctane (or 1,2-Epoxycyclodecane).
- Catalyst: Boron Trifluoride Etherate () or
-Toluenesulfonic acid (pTsOH).
- Solvent: Dichloromethane (DCM), anhydrous.
- Analysis: GC-MS or
-NMR.

Step-by-Step Methodology

- System Preparation (Moisture Control):
 - Flame-dry a 25 mL round-bottom flask under Argon flow.
 - Why: Lewis acids like
decompose with moisture; water also acts as a competing external nucleophile, quenching the carbocation before transannular reaction occurs.
- Substrate Solubilization:
 - Dissolve 1.0 mmol of epoxide in 10 mL anhydrous DCM (0.1 M concentration).

- Cool to

(ice bath).
- Why: Lower temperature stabilizes the intermediate carbocation, favoring the intramolecular transannular pathway over intermolecular polymerization.
- Catalyst Addition (The Trigger):
 - Add

(0.1 eq, 10 mol%) dropwise.
 - Observation: A transient color change (often pink or yellow) indicates cation formation.
- Reaction Monitoring (Self-Validation):
 - TLC: Monitor disappearance of epoxide (

in 10% EtOAc/Hex) and appearance of alcohol (

).
 - Stop Criterion: Reaction is typically complete within 15–30 minutes. Extended time leads to polymerization.
- Quench and Workup:
 - Quench with saturated

solution.
 - Extract with DCM (

mL), dry over

, and concentrate.
- Data Interpretation:
 - C8 Product: Major product is bicyclo[3.3.0]octan-1-ol.

- C10 Product: Mixture of bicyclo[5.3.0]decan-1-ol and bicyclo[4.4.0]decan-1-ol.

Spectroscopic Identification

Distinguishing the starting medium ring from the bicyclic product is critical.

Spectroscopic Method	Medium Ring (Start)	Bicyclic Product (End)
-NMR (Resonances)	Broad, unresolved multiplets due to conformational flux.	Sharp, distinct signals. Methine protons at bridgeheads are diagnostic.
-NMR (Shift)	Epoxide carbons: 50–60 ppm.	Carbinol carbon (C-OH): 70–80 ppm. Bridgehead carbons shift upfield.
IR Spectroscopy	C-O-C stretch (epoxide): ~1250	O-H stretch (alcohol): 3400 (broad).

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